Beraprost Sodium Salt Beraprost Sodium Salt Beraprost is an analog of prostacyclin in which the unstable enol-ether has been replaced by a benzofuran ether function. It inhibits platelet aggregation in healthy subjects and in diabetic patients at similar doses.
Brand Name: Vulcanchem
CAS No.: 88475-69-8
VCID: VC0194447
InChI: InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
SMILES: CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Molecular Formula: C24H29O5Na
Molecular Weight: 420.5 g/mol

Beraprost Sodium Salt

CAS No.: 88475-69-8

Impurities

VCID: VC0194447

Molecular Formula: C24H29O5Na

Molecular Weight: 420.5 g/mol

Purity: > 95%

Beraprost Sodium Salt - 88475-69-8

CAS No. 88475-69-8
Product Name Beraprost Sodium Salt
Molecular Formula C24H29O5Na
Molecular Weight 420.5 g/mol
IUPAC Name sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Standard InChI InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
Standard InChIKey YTCZZXIRLARSET-VJRSQJMHSA-M
Isomeric SMILES CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
SMILES CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Appearance White Solid
Melting Point 204-206°C
Description Beraprost is an analog of prostacyclin in which the unstable enol-ether has been replaced by a benzofuran ether function. It inhibits platelet aggregation in healthy subjects and in diabetic patients at similar doses.
Purity > 95%
Quantity Milligrams-Grams
Related CAS 88430-50-6 (Parent)
Synonyms Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate; dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic
PubChem Compound 23663404
Last Modified Nov 11 2021
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